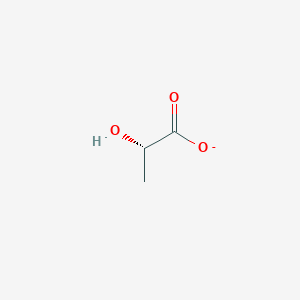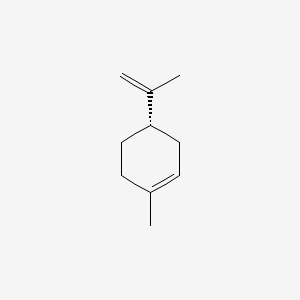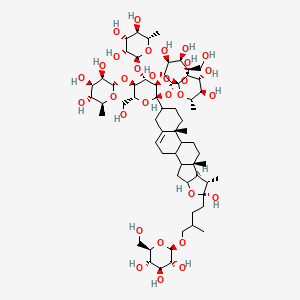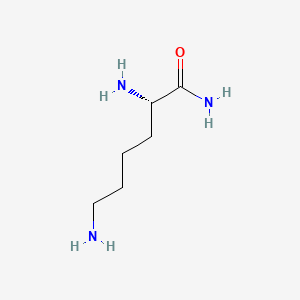
2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride
Overview
Description
(–)-Lobeline is an alkaloid that has been found in Lobelia and has diverse biological activities. It binds to nicotinic acetylcholine receptors (nAChRs) in rat brain homogenates (Ki = 4 nM) and has antinociceptive effects in the tail-flick assay in mice. (–)-Lobeline (0.3 and 0.9 mg/kg) reduces the number of errors in a repeated acquisition procedure in the radial arm maze in rats. It also decreases immobility time in the forced swim test and feeding latency in the novelty suppressed feeding test, indicating antidepressant-like activity, in mice when administered at doses of 1 and 4 mg/kg.
Lobeline hydrochloride is a VMAT2 ligand, stimulating dopamine release, inhibiting the reuptake of dopamine and serotonin, acting as a mixed agonist-antagonist at nicotinic acetylcholine receptors and antagonist at µ-opioid receptors.
Mechanism of Action
Target of Action
Lobeline Hydrochloride primarily targets the neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release of neurotransmitters, particularly dopamine, which is involved in reward and pleasure systems in the brain .
Mode of Action
Lobeline Hydrochloride acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Biochemical Pathways
The action of Lobeline Hydrochloride perturbs the fundamental mechanisms of dopamine storage and release . By inhibiting the uptake of dopamine and promoting its release from storage vesicles, Lobeline Hydrochloride alters the dopamine function, affecting the biochemical pathways associated with dopamine signaling .
Pharmacokinetics
Its ability to alter dopamine function suggests that it may have significant bioavailability in the brain .
Result of Action
The molecular and cellular effects of Lobeline Hydrochloride’s action primarily involve alterations in dopamine function . By inhibiting dopamine uptake and promoting dopamine release, Lobeline Hydrochloride can functionally antagonize the neurochemical and behavioral effects of psychostimulants like amphetamine and methamphetamine . It has been found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .
Biochemical Analysis
Biochemical Properties
Lobeline Hydrochloride has actions similar to nicotine on nicotinic cholinergic receptors but is less potent . It interacts with both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally .
Cellular Effects
Lobeline Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting nicotine-evoked dopamine release . This inhibition of dopamine release impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lobeline Hydrochloride involves the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal . This is achieved via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Temporal Effects in Laboratory Settings
The effects of Lobeline Hydrochloride change over time in laboratory settings. For instance, different degrees of isomerization of lobeline injection have significant differences in respiratory excitatory effects . The respiratory excitatory effect was significantly reduced after administration of injections which contained a certain percentage of trans-lobeline .
Dosage Effects in Animal Models
In veterinary medicine, Lobeline Hydrochloride is indicated for diagnostic purposes during examination of the respiratory tract . Recommended are single doses of 0.1 mg/kg bw for intravenous and 0.2 mg/kg bw for intramuscular or subcutaneous injection .
Metabolic Pathways
Lobeline Hydrochloride is involved in the metabolic pathway of dopamine. It inhibits the uptake of dopamine and promotes its release from the storage vesicles within the presynaptic terminal .
Transport and Distribution
It is known that it interacts with the vesicular monoamine transporter (VMAT2), which could potentially play a role in its transport and distribution .
Subcellular Localization
Given its interaction with the vesicular monoamine transporter (VMAT2), it is likely that it is localized in the presynaptic terminal where it influences the storage and release of dopamine .
Properties
CAS No. |
134-63-4 |
|---|---|
Molecular Formula |
C22H27NO2.ClH C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[(2S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19?,20-,21+;/m0./s1 |
InChI Key |
MKMYPTLXLWOUSO-GSFPTOELSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl |
Isomeric SMILES |
CN1[C@@H](CCCC1C[C@H](C2=CC=CC=C2)O)CC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl |
Appearance |
Solid powder |
Color/Form |
ROSETTES OF SLENDER NEEDLES FROM ALC |
melting_point |
178-180 °C |
Key on ui other cas no. |
134-63-4 63990-84-1 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lobeline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)




![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)


